molecular formula C21H19NO4S B12804524 Benzyl benzyl(phenylsulfonyl)carbamate CAS No. 6629-36-3

Benzyl benzyl(phenylsulfonyl)carbamate

Cat. No.: B12804524
CAS No.: 6629-36-3
M. Wt: 381.4 g/mol
InChI Key: UNGOKENUTQUJMA-UHFFFAOYSA-N
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Description

Benzyl benzyl(phenylsulfonyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by the presence of benzyl, phenylsulfonyl, and carbamate functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl benzyl(phenylsulfonyl)carbamate typically involves the reaction of benzyl chloroformate with phenylsulfonylamine in the presence of a base. The reaction is carried out under mild conditions, often at room temperature, to yield the desired carbamate product. The general reaction scheme is as follows:

[ \text{C}_6\text{H}_5\text{CH}_2\text{OCOCl} + \text{C}_6\text{H}_5\text{SO}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCO}\text{NH}\text{SO}_2\text{C}_6\text{H}_5} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Benzyl benzyl(phenylsulfonyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylsulfonyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Substituted carbamates and sulfonamides.

Scientific Research Applications

Benzyl benzyl(phenylsulfonyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzyl benzyl(phenylsulfonyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of enzyme activity. The phenylsulfonyl group may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar structure but lacks the phenylsulfonyl group.

    Phenylsulfonyl carbamate: Contains the phenylsulfonyl group but lacks the benzyl group.

Uniqueness

Benzyl benzyl(phenylsulfonyl)carbamate is unique due to the presence of both benzyl and phenylsulfonyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various chemical reactions and applications.

Properties

CAS No.

6629-36-3

Molecular Formula

C21H19NO4S

Molecular Weight

381.4 g/mol

IUPAC Name

benzyl N-(benzenesulfonyl)-N-benzylcarbamate

InChI

InChI=1S/C21H19NO4S/c23-21(26-17-19-12-6-2-7-13-19)22(16-18-10-4-1-5-11-18)27(24,25)20-14-8-3-9-15-20/h1-15H,16-17H2

InChI Key

UNGOKENUTQUJMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C(=O)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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